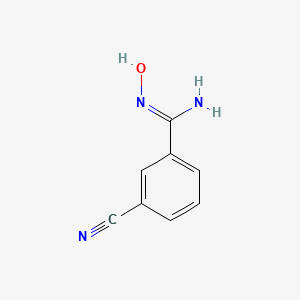![molecular formula C20H27NO4 B2551442 Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1026372-06-4](/img/structure/B2551442.png)
Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are a class of drugs used for targeted protein degradation.
Métodos De Preparación
The synthesis of Tert-butyl 5,6-dimethoxyspiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the use of tert-butyloxycarbonyl (Boc) protecting groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, primarily involving the Boc group as a protecting group for amines. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol. A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles. The major products formed from these reactions include the deprotected amine and tert-butyl cation derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 5,6-dimethoxyspiro[indene-1,4’-piperidine]-1’-carboxylate is used as a semi-flexible linker in the development of PROTACs for targeted protein degradation. These compounds are crucial in drug development as they help in the degradation of specific proteins involved in various diseases. The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 5,6-dimethoxyspiro[indene-1,4’-piperidine]-1’-carboxylate involves its use as a semi-flexible linker in PROTAC development. The rigidity in the linker region affects the 3D orientation of the degrader, impacting ternary complex formation and optimization of drug-like properties. This compound likely interacts with specific molecular targets and pathways involved in protein degradation.
Comparación Con Compuestos Similares
Tert-butyl 5,6-dimethoxyspiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific structure and use as a semi-flexible linker in PROTACs. Similar compounds include other 4-aryl piperidines, which are also used in the development of PROTACs. These compounds share similar chemical properties but may differ in their specific applications and effectiveness in drug development.
Propiedades
IUPAC Name |
tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)25-18(22)21-10-8-20(9-11-21)7-6-14-12-16(23-4)17(24-5)13-15(14)20/h6-7,12-13H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHGPPUNXOHQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC(=C(C=C23)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2551367.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2551369.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

